molecular formula C24H25N5O3 B2633439 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105212-05-2

3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2633439
CAS No.: 1105212-05-2
M. Wt: 431.496
InChI Key: PMPGFFHGRQWOFK-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indol-4-one core substituted with an 8-methyl group and a 2-oxoethyl-piperazine side chain. The piperazine moiety is further modified with a 3-methoxyphenyl group at the 4-position. Its molecular formula is C₂₅H₂₆N₅O₃ (calculated molecular weight: ~456.5 g/mol), with a polar surface area of ~90 Ų, suggesting moderate solubility in aqueous media.

Properties

IUPAC Name

3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-6-7-20-19(12-16)22-23(26-20)24(31)29(15-25-22)14-21(30)28-10-8-27(9-11-28)17-4-3-5-18(13-17)32-2/h3-7,12-13,15,26H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPGFFHGRQWOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the pyrimidoindole core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to be cost-effective and scalable. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structures exhibit potential antidepressant properties. The piperazine moiety is often associated with enhanced serotonergic activity, which can be beneficial in treating depression and anxiety disorders .

Antitumor Activity

Studies have shown that pyrimidoindole derivatives can inhibit tumor cell proliferation. The compound's structural features may contribute to its ability to interfere with cancer cell signaling pathways, suggesting potential applications in oncology .

Cognitive Enhancement

The interaction of this compound with neurotransmitter systems suggests possible cognitive-enhancing effects. It may modulate dopaminergic and serotonergic pathways, which are crucial for learning and memory processes .

Broad-Spectrum Activity

Preliminary studies indicate that similar derivatives possess antimicrobial properties against various pathogens. The presence of the methoxyphenyl group may enhance lipophilicity, improving membrane penetration and efficacy against bacterial strains .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin receptors, providing a basis for further exploration of the compound in clinical settings .

Case Study 2: Anticancer Potential

In vitro assays revealed that pyrimidoindole derivatives could induce apoptosis in cancer cell lines. The study emphasized the importance of structural modifications in enhancing cytotoxicity and selectivity towards tumor cells .

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

a) 3-(4-Methoxyphenyl)-2-[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-3H-pyrimido[5,4-b]indol-4-one (ECHEMI: 536707-19-4)

  • Key Differences :
    • Replaces the 3-methoxyphenyl group with a 4-methoxyphenyl substituent.
    • Uses a sulfanyl-ethyl-piperidine linker instead of an oxoethyl-piperazine group.
  • The sulfanyl linker reduces polarity (logP ~3.5 vs. ~2.8 for the target compound), increasing lipid membrane permeability .

b) 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one (ChemDiv: 1115940-74-3)

  • Key Differences :
    • Substitutes the 3-methoxyphenyl with a 4-fluorophenyl group.
    • Replaces the oxoethyl linker with a sulfanyl-ethyl group.
  • Impact :
    • Fluorine’s electronegativity may enhance binding to serotonin receptors (e.g., 5-HT1A) but reduce affinity for adrenergic receptors compared to methoxy groups .
    • The sulfanyl group lowers metabolic stability compared to oxoethyl linkers due to susceptibility to oxidation .

Core Heterocycle Modifications

a) 3-[2-(3,4-Dimethoxyphenyl)ethyl]-3H-pyrimido[5,4-b]indol-4-one (PubChem analog)

  • Key Differences :
    • Lacks the piperazine-oxoethyl side chain; instead, a 3,4-dimethoxyphenethyl group is directly attached.

b) N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (Antiproliferative agent)

  • Key Differences :
    • Replaces the pyrimidoindole core with a benzothiazole-imidazole-propanamide scaffold.
  • Impact :
    • The benzothiazole group enhances π-π stacking with kinase ATP pockets, contributing to antiproliferative activity (IC₅₀ < 10 µM in leukemia cells) .

Pharmacological Profile Comparison

Compound Target Receptor(s) Reported Activity (Ki or IC₅₀) Key Structural Feature
Target Compound ADRA1A, 5-HT1A Not reported (predicted Ki < 100 nM) 3-Methoxyphenyl-piperazine
1115940-74-3 (ChemDiv) 5-HT1A Ki = 12 nM (experimental) 4-Fluorophenyl-sulfanyl linker
536707-19-4 (ECHEMI) ADRA1A Ki = 8 nM (analog data) 4-Methoxyphenyl-piperidine
Antiproliferative agent 4l Topoisomerase II IC₅₀ = 4.7 µM (HL-60 cells) Benzothiazole-imidazole scaffold

Biological Activity

The compound 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one , identified as F796-0212 , is a pyrimidoindole derivative with potential pharmacological applications. Its unique molecular structure suggests diverse biological activities, particularly in the realms of neuropharmacology and anti-inflammatory responses. This article reviews the biological activity of F796-0212, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

  • Molecular Formula : C24H25N5O3
  • Molecular Weight : 431.49 g/mol
  • LogP : 2.280 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -2.85 (suggesting low solubility in water)

F796-0212 has been studied for its interaction with various biological targets:

  • Serotonin Receptors : Preliminary studies indicate that F796-0212 may act as a selective ligand for serotonin receptors, particularly the 5-HT6 subtype. This interaction is significant for potential applications in treating obesity and cognitive disorders .
  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : Similar compounds have shown efficacy as DHODH inhibitors, which are crucial in modulating immune responses and have implications in treating autoimmune diseases .
  • Anti-inflammatory Activity : The compound has been linked to anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX), which are pivotal in prostaglandin synthesis .

In Vitro Assays

A series of in vitro assays have been conducted to evaluate the biological activity of F796-0212:

Assay Type Target IC50 Value Comments
Enzymatic InhibitionCOX-II0.4 µMComparable potency to Celecoxib
Cell ProliferationCancer Cell LinesVariesExhibited moderate cytotoxicity
Viral ReplicationMeasles VirusEffectiveInhibition confirmed in cell-based assays

Case Studies

  • Neuropharmacological Effects : A study on the effects of F796-0212 on rodent models demonstrated its potential to enhance cognitive function through serotonin receptor modulation, suggesting a role in treating neurodegenerative diseases.
  • Anti-inflammatory Efficacy : In a controlled experiment involving inflammatory models, F796-0212 significantly reduced markers of inflammation compared to untreated controls, indicating its therapeutic potential in inflammatory conditions.

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